molecular formula C15H21N5O2 B1179346 DONAXANINE CAS No. 178493-90-8

DONAXANINE

Cat. No.: B1179346
CAS No.: 178493-90-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Donaxanine is a naturally occurring alkaloid identified in marine organisms, particularly within the genus Donax (wedge clams) and certain red algae species. Its isolation from marine sources underscores ecological roles in chemical defense and interspecies competition .

Properties

CAS No.

178493-90-8

Molecular Formula

C15H21N5O2

Synonyms

DONAXANINE

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Comparison of this compound and Related Compounds

Compound Name Source Organism Biological Activity Molecular Class Key Differentiator
This compound Donax spp. (marine clams) Suspected neurotoxicity/ion modulation Alkaloid Limited structural elucidation
Dolastatin 18 Sea hare (Dolabella) Potent cytotoxicity (nanomolar IC₅₀) Depsipeptide alkaloid Clinically tested as anticancer agent
Domoic acid Diatoms (via mussels) Neurotoxin (AMPA receptor agonist) Kainoid amino acid Causative agent in amnesic shellfish poisoning
Tofenamic acid Synthetic Anti-inflammatory/analgesic Diphenylamine derivative FDA-approved for migraines
Dolichocurine Strychnos dolichothyrsa Neuromuscular blockade Indole alkaloid Used in ethnopharmacology

Mechanistic and Pharmacological Insights

  • Diphenylamine Derivatives (e.g., Tofenamic Acid) : Unlike this compound, these synthetic compounds lack marine origins but share a diphenylamine backbone. Tofenamic acid’s anti-inflammatory action via COX inhibition contrasts with this compound’s putative neurotoxic effects, suggesting divergent targets despite structural overlap .
  • Marine Alkaloids (e.g., Domoic Acid) : Both compounds exhibit neurotoxicity, but this compound’s mechanism remains uncharacterized, whereas domoic acid’s AMPA receptor agonism is well-documented .
  • Cytotoxic Agents (e.g., Dolastatin 18) : this compound’s cytotoxicity (if confirmed) may parallel dolastatin’s tubulin-binding activity, but dolastatin derivatives have advanced to clinical trials, highlighting a research gap for this compound .

Analytical Challenges

This compound’s structural ambiguity complicates direct comparisons. For instance, USP standards for doxepin hydrochloride emphasize isomer resolution (e.g., E/Z mixtures) , but analogous protocols for this compound are absent, underscoring the need for advanced chromatographic or spectroscopic characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.